molecular formula C16H15ClFN3O2 B2840684 3-((3-chloropyridin-4-yl)oxy)-N-(4-fluorophenyl)pyrrolidine-1-carboxamide CAS No. 2034618-93-2

3-((3-chloropyridin-4-yl)oxy)-N-(4-fluorophenyl)pyrrolidine-1-carboxamide

Cat. No. B2840684
CAS RN: 2034618-93-2
M. Wt: 335.76
InChI Key: JZRRHLJXSZBENN-UHFFFAOYSA-N
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Description

3-((3-chloropyridin-4-yl)oxy)-N-(4-fluorophenyl)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. It is a pyrrolidine-based molecule that has been synthesized through various methods and has shown promising results in scientific research studies.

Scientific Research Applications

Discovery and Kinase Inhibition

One area of research focuses on the discovery of related compounds as potent and selective inhibitors of the Met kinase superfamily. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have demonstrated significant tumor stasis in Met-dependent human gastric carcinoma models due to their excellent in vivo efficacy and favorable pharmacokinetic profiles. These compounds have been advanced into clinical trials, highlighting their potential therapeutic applications (Schroeder et al., 2009).

Synthesis and Characterization

Research into the synthesis and characterization of related pyrrolidine carboxamide compounds reveals their potential in various applications, including non-linear optical (NLO) properties and molecular docking analyses. Studies have synthesized compounds through multi-component reactions, characterized them using various techniques, and investigated their computational chemistry methods, NLO properties, and potential anticancer activity (Jayarajan et al., 2019).

Material Science Applications

In material science, new bis(ether-carboxylic acid) compounds and related aromatic polyamides have been synthesized, offering insights into their solubility, thermal stability, and potential for creating transparent, flexible films. These materials exhibit high glass transition temperatures and significant weight loss thresholds, indicating their robustness for various applications (Hsiao et al., 1999).

Molecular Reactivity and Docking Studies

Further research delves into the reactivity and potential drug development applications of related compounds. Studies have detailed the synthesis of molecules with specific structural features, their characterization, and the investigation of their reactive properties through a combination of density functional theory (DFT) calculations and molecular dynamics (MD) simulations. These studies provide valuable insights into the compounds' stability, reactive properties, and potential as anti-cancer drugs (Murthy et al., 2017).

properties

IUPAC Name

3-(3-chloropyridin-4-yl)oxy-N-(4-fluorophenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O2/c17-14-9-19-7-5-15(14)23-13-6-8-21(10-13)16(22)20-12-3-1-11(18)2-4-12/h1-5,7,9,13H,6,8,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRRHLJXSZBENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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